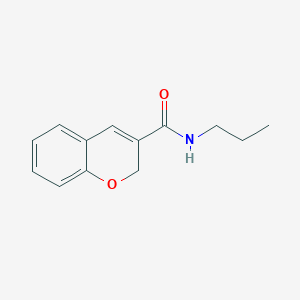
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been used in various studies to investigate the mechanisms of NMDA receptor function and its involvement in various physiological and pathological conditions.
Mecanismo De Acción
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide acts as a positive allosteric modulator of the NMDA receptor. It binds to a specific site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate binding. This results in increased calcium influx and activation of downstream signaling pathways that are important for neuronal function and plasticity.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide has been shown to enhance NMDA receptor function in various brain regions, including the hippocampus, cortex, and spinal cord. It has been shown to enhance synaptic plasticity, learning and memory processes, and pain perception. It has also been implicated in the development of addiction and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide in lab experiments is its specificity for the NMDA receptor, which allows for selective modulation of this receptor without affecting other glutamate receptors. Another advantage is its relatively high potency, which allows for small concentrations to be used in experiments. However, one limitation is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide. One area of interest is the development of more selective and potent modulators of the NMDA receptor that can be used in clinical settings. Another area of interest is the investigation of the role of N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide in the pathogenesis of neurodegenerative diseases and the development of potential therapeutic strategies. Additionally, further research is needed to elucidate the precise mechanisms of N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide's action on the NMDA receptor and its downstream signaling pathways.
Métodos De Síntesis
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide can be synthesized by reacting 5-tert-butyl-2-methylpyrazole-3-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide has been widely used in scientific research to investigate the mechanisms of NMDA receptor function and its involvement in various physiological and pathological conditions. It has been used in studies related to synaptic plasticity, learning and memory, pain perception, addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)11-9-12(17(4)16-11)15-13(18)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDUQEKUZMPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)





![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)